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Compound of Interest

Compound Name: TUG-499

Cat. No.: B11930145

An In-depth Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive literature review and background on TUG-
499, a selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein
coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and drug
development professionals interested in the pharmacology and therapeutic potential of FFAR1
agonists in metabolic diseases, particularly type 2 diabetes.

Introduction and Background

TUG-499 is a synthetic small molecule that has been identified as a potent and selective
agonist for the Free Fatty Acid Receptor 1 (FFAR1/GPR40)[1]. FFARL1 is a G-protein coupled
receptor predominantly expressed in pancreatic (3-cells and, to a lesser extent, in
enteroendocrine cells[2][3]. The receptor is activated by medium to long-chain free fatty acids,
and its activation leads to the potentiation of glucose-stimulated insulin secretion (GSIS)[4].
This glucose-dependent activity makes FFAR1 an attractive therapeutic target for type 2
diabetes, as it suggests a lower risk of hypoglycemia compared to other insulin
secretagogues[4].

The "TUG" designation in TUG-499 appears to be a naming convention for a series of related
FFAR1 agonists and is not to be confused with the TUG (Tether containing a UBX domain for
GLUT4) protein. The TUG protein is a key regulator of glucose transporter 4 (GLUT4)
trafficking in response to insulin in muscle and adipose tissues[5][6]. Current literature does not
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indicate a direct interaction or functional link between the small molecule TUG-499 and the
TUG protein. Their similar names are coincidental.

This review will delve into the mechanism of action of TUG-499 through FFAR1 activation,
summarize available quantitative data, provide detailed experimental methodologies for key
assays, and visualize the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data for TUG-499 and
related FFAR1 agonists.

Table 1: In Vitro Potency and Selectivity of TUG-499

Compound Target Assay Type pEC50 Selectivity Reference
] >100-fold vs
FFAR1/GPR4  Calcium
TUG-499 o 7.39 FFA2, FFA3,  [1]
0 Mobilization
PPARY

Table 2: Physicochemical and Pharmacokinetic Properties of TUG-499

Compound Property Observation Reference
TUG-499 Chemical Stability High [1]
CYP Enzyme No inhibition of o
Inhibition selected CYPs
P-glycoprotein
gy ) P No inhibition [1]
Inhibition
Caco-2 Permeability Excellent [1]

Table 3: Comparative Potency of Related "TUG" Series FFAR1 Agonists
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. . Relative
Compound Chemical Moiety . Reference
Potencyl/Activity

Chloro-substituted )
TUG-499 o Potent FFAR1 agonist  [7]
pyridine alkyne

High potency and

TUG-770 2-Fluoro analogue efficacy, lower [7]
lipophilicity
Methyleneamine ) -
TUG-469 High selectivity [7]
analogue

Improved potency,
2-Cyanomethyl ) o )
TUG-488 ) lower lipophilicity, high  [7]
substituent o
selectivity

Signaling Pathways
FFAR1 Signaling Pathway

Activation of FFAR1 by agonists like TUG-499 primarily initiates a signaling cascade through
the Gg alpha subunit of the heterotrimeric G-protein. This leads to the activation of
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the
endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The
resulting increase in intracellular calcium concentration is a key signal that potentiates the
exocytosis of insulin-containing granules from pancreatic (3-cells in a glucose-dependent
manner.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.researchgate.net/publication/236921887_Discovery_of_TUG-770_A_highly_potent_free_fatty_acid_receptor_1_FFA1GPR40_agonist_for_treatment_of_type_2_diabetes
https://www.researchgate.net/publication/236921887_Discovery_of_TUG-770_A_highly_potent_free_fatty_acid_receptor_1_FFA1GPR40_agonist_for_treatment_of_type_2_diabetes
https://www.researchgate.net/publication/236921887_Discovery_of_TUG-770_A_highly_potent_free_fatty_acid_receptor_1_FFA1GPR40_agonist_for_treatment_of_type_2_diabetes
https://www.researchgate.net/publication/236921887_Discovery_of_TUG-770_A_highly_potent_free_fatty_acid_receptor_1_FFA1GPR40_agonist_for_treatment_of_type_2_diabetes
https://www.benchchem.com/product/b11930145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Intracellular

Extracellular Plasma Membrane i
1P3 binds to receptor on Endoplasmic Reticulum Ca2* Release
activates activates hydrolyzes
iy e - — ,

Intracellular
Extracellular Plasma Membrane ) induces
activates
0 - Insulin -
Tethered GSV is subject to TUG Cleavage
(TUG-GLUT4) (by Usp25m)

results in

mediates | . (SR Released GSV
gl  Uptake

translocates to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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